

Comparative Guide: Structure-Activity Relationships of 1,4-Oxazepane Analogs

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Compound of Interest

Compound Name: 6-(propan-2-yl)-1,4-oxazepane
CAS No.: 1860126-79-9
Cat. No.: B2608363

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Executive Summary: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen) represents a "privileged scaffold" in medicinal chemistry. Unlike their six-membered counterparts (morpholines) or nitrogen-only analogs (1,4-diazepanes), 1,4-oxazepanes offer unique conformational flexibility that allows them to access specific binding pockets in G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

This guide compares the performance of 1,4-oxazepane analogs against morpholines and acyclic alternatives, focusing on:

- Dopamine D4 Selectivity: How ring expansion (6 vs. 7 membered) alters binding affinity.
- Peptidomimetic Stability: The use of 1,4-oxazepane-2,5-diones to constrain amino acid residues.
- Synthetic Accessibility: Solid-phase vs. solution-phase protocols.

Comparative SAR Analysis: CNS Targets (Dopamine D4)[1]

One of the most critical applications of 1,4-oxazepanes is in the development of selective Dopamine D4 receptor ligands, which are potential antipsychotics lacking extrapyramidal side effects.[1]

The "Ring Size" Effect: Morpholine vs. 1,4-Oxazepane

Research indicates that the size of the heterocyclic core is a determinant of affinity.[1] While morpholines (6-membered) provide a rigid core, the 1,4-oxazepane (7-membered) allows for a "induced fit" mechanism in the D4 receptor pocket.

Table 1: Comparative Binding Affinity (Ki) of 2,4-Disubstituted Analogs Data derived from comparative SAR studies [1, 2].

Compound Class	Core Structure	C2-Substituent	N-Substituent (R1)	Ki (nM) D4 Receptor	Selectivity (D4 vs D2)
Morpholine	6-membered	Methyl	4-chlorobenzyl	45	Moderate
1,4-Oxazepane	7-membered	H	4-chlorobenzyl	15	High
1,4-Oxazepane	7-membered	Methyl	4-chlorobenzyl	8	Very High
1,4-Oxazepane	7-membered	Ethyl	4-chlorobenzyl	25	Moderate
1,4-Oxazepane	7-membered	H	4-fluorobenzyl	22	High

Key SAR Drivers

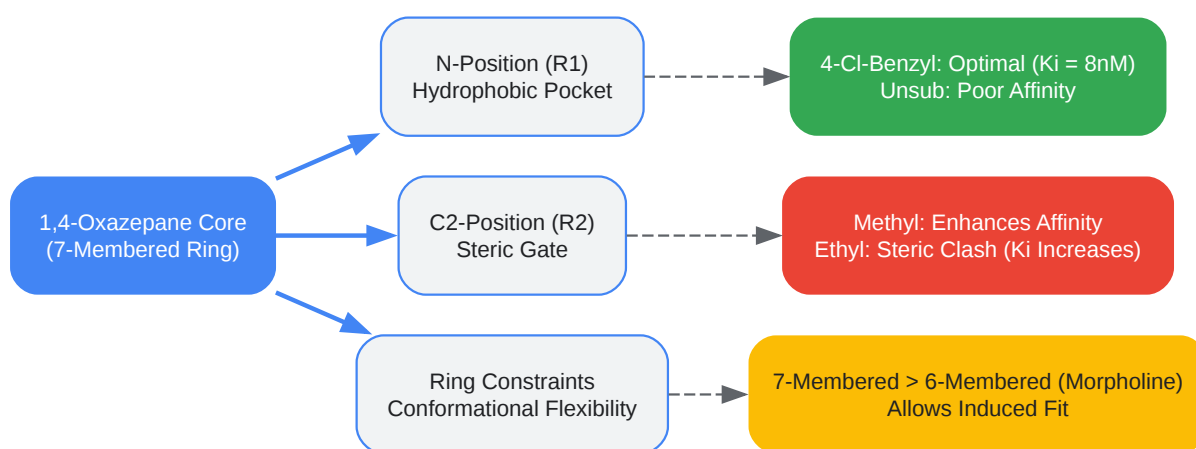
- The C2 "Sweet Spot": Substitution at the 2-position is critical. A methyl group (Compound 1b in literature) enhances affinity (Ki = 8 nM) compared to the unsubstituted analog.[2] However,

increasing steric bulk to an ethyl group decreases affinity ($K_i = 25 \text{ nM}$), suggesting a sterically restricted sub-pocket.

- N-Benzyl Electronics: Electron-withdrawing groups on the N-benzyl moiety are favorable. A 4-chloro substituent outperforms 4-fluoro and unsubstituted benzylys, likely due to halogen bonding or hydrophobic interactions within the receptor cleft.

SAR Visualization

The following diagram illustrates the validated SAR map for 1,4-oxazepane D4 ligands.



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Figure 1: SAR Map of 1,4-oxazepane ligands targeting the Dopamine D4 receptor. Green nodes indicate optimal modifications; Red indicates steric limitations.

Peptidomimetic Applications: 1,4-Oxazepane-2,5-diones[3]

Beyond GPCRs, the 1,4-oxazepane-2,5-dione scaffold serves as a constrained dipeptide mimic. By locking the amide bond into a specific conformation, these analogs improve metabolic stability against proteases compared to linear peptides.

- Mechanism: The 7-membered ring forces the amide bond into a cis-like or twisted trans conformation, mimicking the turn structures found in bioactive proteins.

- Comparison: Compared to lactams (pyrrolidinones), the oxazepane core introduces an oxygen atom that can act as a hydrogen bond acceptor without donating a proton, altering solubility and permeability profiles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these analogs.

Protocol A: Solid-Phase Synthesis of 1,4-Oxazepane-2,5-diones

Rationale: Solid-phase synthesis (SPPS) is preferred for generating libraries for SAR studies due to ease of purification. This protocol utilizes a Wang resin approach to prevent racemization [3].[3]

Materials:

- Fmoc-Homoserine(TBDMS)-OH
- Wang Resin[3]
- Diisopropylcarbodiimide (DIC) / HOBt[3]
- Trifluoroacetic acid (TFA) / Triethylsilane (Et₃SiH)

Step-by-Step Workflow:

- Resin Loading: Swell Wang resin in DMF. Couple Fmoc-Homoserine(TBDMS)-OH using DIC/HOBt (3 equiv) for 2 hours.
- Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 x 10 min).
- N-Acylation: React the free amine with 2-bromoacetic acid (or substituted analog) activated with DIC.
- Cyclization Precursor Assembly: Desilylate the side chain using TBAF/THF to expose the hydroxyl group.

- Cyclization (Base-Induced): Treat the resin-bound intermediate with Potassium tert-butoxide (KOtBu) in THF to induce intramolecular alkoxide attack on the bromide, forming the 7-membered ring.
- Cleavage: Treat resin with TFA/Et₃SiH/DCM (10:1:9) for 30 minutes. Filter and evaporate.
- Purification: Purify crude product via RP-HPLC (C18 column, Water/Acetonitrile gradient).

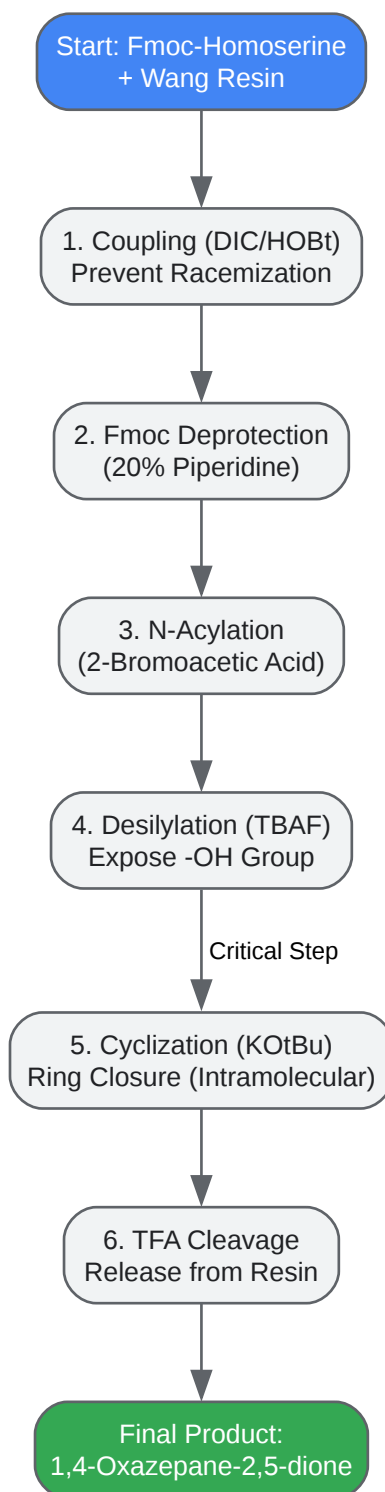
Protocol B: Radioligand Binding Assay (Dopamine D4)

Rationale: To validate the K_i values presented in Table 1, a competitive binding assay using [³H]-nemonapride is the gold standard [1].

Workflow:

- Membrane Preparation: Harvest CHO cells stably expressing human D4.4 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
- Incubation: Incubate membranes (20 μg protein) with [³H]-nemonapride (0.5 nM) and increasing concentrations of the test 1,4-oxazepane compound (10^{-10} to 10^{-5} M).
- Equilibrium: Incubate at 25°C for 60 minutes.
- Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Data Analysis: Determine IC₅₀ using non-linear regression analysis and convert to K_i using the Cheng-Prusoff equation.

Synthesis Workflow Visualization



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Figure 2: Solid-Phase Synthesis workflow for 1,4-oxazepane-2,5-diones. Step 5 is the critical ring-closing step utilizing intramolecular nucleophilic substitution.

Conclusion

The 1,4-oxazepane scaffold offers a superior balance of conformational flexibility and structural constraint compared to morpholines and 1,4-diazepanes.

- For CNS Targets: The 7-membered ring size is crucial for high-affinity binding to the Dopamine D4 receptor, with 2-methyl and N-(4-chlorobenzyl) substitutions representing the optimal motif.
- For Drug Design: The scaffold is synthetically accessible via solid-phase methods, allowing for rapid library generation.

Researchers are advised to prioritize the 2-methyl-1,4-oxazepane core when designing D4-selective ligands and to utilize the 1,4-oxazepane-2,5-dione core when seeking stable peptidomimetics.

References

- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. *Bioorganic & Medicinal Chemistry*. Available at: [\[Link\]](#)
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. *Journal of Organic Chemistry*. Available at: [\[Link\]](#)
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Sources

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- [3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36111111/)
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